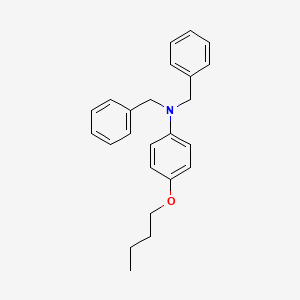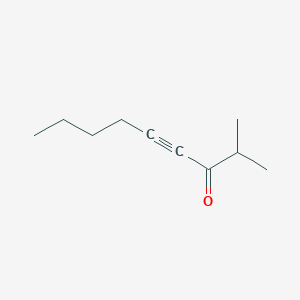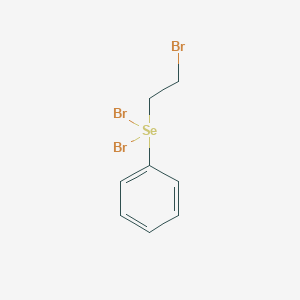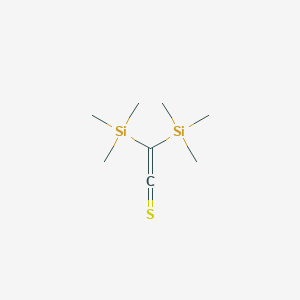![molecular formula C25H30N6S2 B14515005 3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] CAS No. 62575-64-8](/img/structure/B14515005.png)
3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] is a chemical compound known for its unique structure and properties. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of two triazole rings connected by a methylene bridge, with additional substituents including methylphenyl and propylsulfanyl groups.
Métodos De Preparación
The synthesis of 3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent condensation reactions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of triazole rings to dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can occur at the methylphenyl or propylsulfanyl groups, using reagents like sodium hydride or alkyl halides. Major products from these reactions include substituted triazoles with varying functional groups.
Aplicaciones Científicas De Investigación
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studies on antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] involves its interaction with molecular targets such as enzymes and receptors. The triazole rings can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the compound’s substituents can interact with hydrophobic pockets in proteins, modulating their function. Pathways involved in its action include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Compared to other triazole derivatives, 3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] is unique due to its specific substituents and methylene bridge. Similar compounds include:
3,3’-Methylenebis[4-(4-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]: Differing only in the position of the methyl group on the phenyl ring.
3,3’-Methylenebis[4-(3-methylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole]: Featuring an ethylsulfanyl group instead of a propylsulfanyl group.
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-oxazole]: Containing an oxazole ring instead of a triazole ring.
These comparisons highlight the structural diversity within this class of compounds and their potential for various applications.
Propiedades
Número CAS |
62575-64-8 |
|---|---|
Fórmula molecular |
C25H30N6S2 |
Peso molecular |
478.7 g/mol |
Nombre IUPAC |
4-(3-methylphenyl)-3-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C25H30N6S2/c1-5-13-32-24-28-26-22(30(24)20-11-7-9-18(3)15-20)17-23-27-29-25(33-14-6-2)31(23)21-12-8-10-19(4)16-21/h7-12,15-16H,5-6,13-14,17H2,1-4H3 |
Clave InChI |
XQECQCVYBAOCDV-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C)CC3=NN=C(N3C4=CC=CC(=C4)C)SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


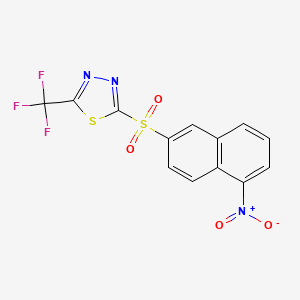
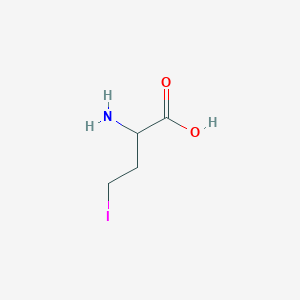
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
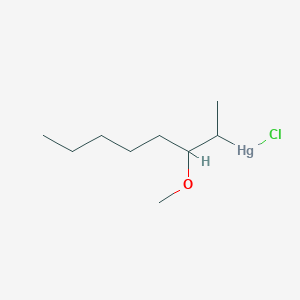
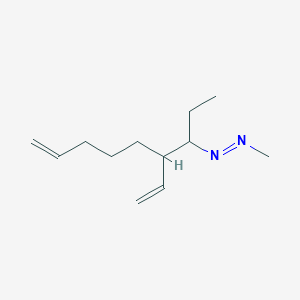

![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
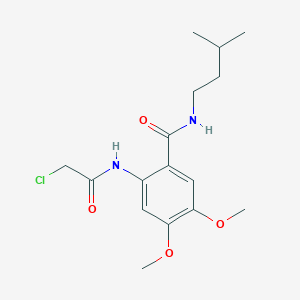
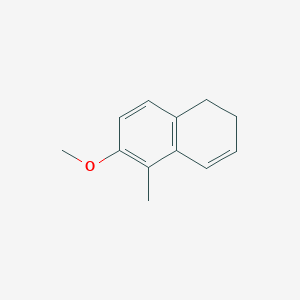
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
